molecular formula C6H6N2O2 B14835126 6-Amino-2-hydroxynicotinaldehyde

6-Amino-2-hydroxynicotinaldehyde

Cat. No.: B14835126
M. Wt: 138.12 g/mol
InChI Key: VUXGUXHTQMBFBW-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxynicotinaldehyde is a pyridine derivative featuring an aldehyde group, an amino substituent at position 6, and a hydroxyl group at position 2. While direct data on this compound are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry (e.g., as intermediates for kinase inhibitors or nucleoside analogs) . The amino and hydroxyl groups likely enhance solubility and hydrogen-bonding capacity, influencing reactivity and biological activity.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

6-amino-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H3,7,8,10)

InChI Key

VUXGUXHTQMBFBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-hydroxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of 2-hydroxynicotinaldehyde as a starting material, which undergoes an amination reaction to introduce the amino group at the 6th position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-2-hydroxynicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-hydroxynicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s structure allows it to bind to active sites on enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7)

  • Substituents : Hydroxyl (C2), nitro (C5), ethyl ester (C3).
  • Molecular Weight : 212.2 g/mol.
  • Applications : Synthetic intermediate; ester group enhances stability during reactions .
  • Key Differences: The ester functionalization reduces electrophilicity at the carbonyl position compared to the aldehyde in 6-Amino-2-hydroxynicotinaldehyde.

Derivatives with Hydroxyl and Aldehyde Functional Groups

6-(2-Hydroxyethylamino)nicotinaldehyde (CAS 1011487-88-9)

  • Substituents: Hydroxyethylamino (C6), aldehyde (C3).
  • Molecular Weight : 166.18 g/mol.
  • Applications : Chemical intermediate; hydroxyethyl group improves water solubility .
  • Key Differences: The hydroxyethylamino side chain introduces steric bulk and hydrogen-bonding capacity, altering reactivity compared to the simpler amino group in the target compound.

Compounds with Nitrile and Methyl Substituents

6-Amino-5-nitropicolinonitrile

  • Substituents: Amino (C6), nitro (C5), nitrile (C2).
  • Molecular Weight : 164.12 g/mol.
  • Applications : Research and development; nitrile group enables click chemistry or hydrolysis to carboxylic acids .
  • Key Differences : The nitrile’s strong electron-withdrawing nature contrasts with the hydroxyl group’s electron-donating effects in the target compound.

6-Amino-2-methylnicotinic Acid

  • Substituents: Amino (C6), methyl (C2), carboxylic acid (C3).
  • Molecular Weight : 152.15 g/mol.
  • Applications : Research applications; carboxylic acid group facilitates salt formation or conjugation .
  • Key Differences : Methyl and carboxylic acid substituents increase lipophilicity and acidity, respectively, diverging from the aldehyde’s electrophilic character.

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